2-(2-Aminophenoxy)ethanol 2-(2-Aminophenoxy)ethanol
Brand Name: Vulcanchem
CAS No.: 42876-07-3
VCID: VC5992284
InChI: InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2
SMILES: C1=CC=C(C(=C1)N)OCCO
Molecular Formula: C8H11NO2
Molecular Weight: 153.181

2-(2-Aminophenoxy)ethanol

CAS No.: 42876-07-3

Cat. No.: VC5992284

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

2-(2-Aminophenoxy)ethanol - 42876-07-3

Specification

CAS No. 42876-07-3
Molecular Formula C8H11NO2
Molecular Weight 153.181
IUPAC Name 2-(2-aminophenoxy)ethanol
Standard InChI InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2
Standard InChI Key UNJDMWQMPZNWOT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N)OCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physical Properties

2-(2-Aminoethoxy)ethanol (C₄H₁₁NO₂) has a molecular weight of 105.14 g/mol and a linear structure combining an ethoxy chain and a primary amine group. Key physical properties include:

PropertyValueSource Citation
Boiling Point218–224°C
Flash Point127°C (DIN 51758)
Flammability Limits2.0–15.5% (v/v)
SolubilityMiscible with water, alcohols

The compound’s low freezing point (-45°C) and high thermal stability make it suitable for cold-weather applications . Its vapor pressure and density remain unspecified in available literature.

Structural Isomerism and Functional Groups

2-(2-Aminoethoxy)ethanol is isomeric with diethanolamine (DEA) but differs in toxicity and reactivity. The primary amine group enables rapid amidation, while the ethoxy spacer enhances solubility in polar solvents . Nuclear magnetic resonance (NMR) studies confirm proton environments consistent with its structure, as illustrated in patent data .

Synthesis and Industrial Production

Gabriel Synthesis Method

A patent (US11155516B2) details a three-step synthesis route :

  • Tosylation of Diethylene Glycol: Reacting diethylene glycol with p-toluenesulfonyl chloride yields 5-tosyloxy-3-oxapentanol.

  • Phthalimide Protection: Potassium phthalate reacts with the tosylated intermediate in dry dimethylformamide (DMF) to form 2-(2-phthalimidoethoxy)ethanol.

  • Deprotection with Hydrazine: Hydrazine monohydrate removes the phthalimide group under reflux (85–95°C for 24 hours), yielding 2-(2-aminoethoxy)ethanol with 55% purity after chloroform extraction .

This method avoids high-pressure conditions and reduces byproduct formation compared to traditional approaches.

Scalability and Purification

Key parameters for industrial scaling include:

  • Molar Ratios: 0.4–0.6 for tosylated intermediate to potassium phthalate.

  • Solvent Systems: Chloroform for phase separation and silica gel chromatography (n-hexane:ethyl acetate, 3:7) for purification .

  • Reaction Monitoring: Thin-layer chromatography (TLC) ensures reaction completion.

Environmental Impact and Regulatory Status

Regulatory Approvals

  • EU REACH: Registered for industrial use with restrictions on consumer applications.

  • US EPA: Approved for gas treatment under the Toxic Substances Control Act (TSCA).

Future Directions and Research Gaps

Green Synthesis Routes

Catalytic hydrogenation of nitro precursors could reduce reliance on hydrazine, a toxic reagent .

Advanced Applications

Exploration in CO₂ capture membranes and proton-exchange fuel cells is ongoing. Computational models predict a 15% efficiency gain in membrane selectivity when using 2-(2-aminoethoxy)ethanol-based polymers.

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